molecular formula C11H11N3O2S B4620041 N-(4-methyl-2-pyrimidinyl)benzenesulfonamide CAS No. 486440-58-8

N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

Cat. No.: B4620041
CAS No.: 486440-58-8
M. Wt: 249.29 g/mol
InChI Key: JHBCSXMWPZTKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is commonly used to treat bacterial infections such as bronchitis, prostatitis, and urinary tract infections . This compound is part of the sulfonamide class of drugs, which are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-pyrimidinyl)benzenesulfonamide typically involves the reaction of 4-methyl-2-aminopyrimidine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-methyl-2-aminopyrimidine+benzenesulfonyl chlorideThis compound+HCl\text{4-methyl-2-aminopyrimidine} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methyl-2-aminopyrimidine+benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or recrystallization techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methyl-2-pyrimidinyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

N-(4-methyl-2-pyrimidinyl)benzenesulfonamide exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, the compound effectively halts bacterial folic acid synthesis, leading to bacteriostatic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-9-7-8-12-11(13-9)14-17(15,16)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBCSXMWPZTKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873659
Record name N-(4-Methyl-2-pyrimidinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486440-58-8
Record name N-(4-Methyl-2-pyrimidinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 6
N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.